

# Application of 9,10-Dihydroacridine in Organic Light-Emitting Diodes (OLEDs)

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## Compound of Interest

Compound Name: 9,10-Dihydroacridine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

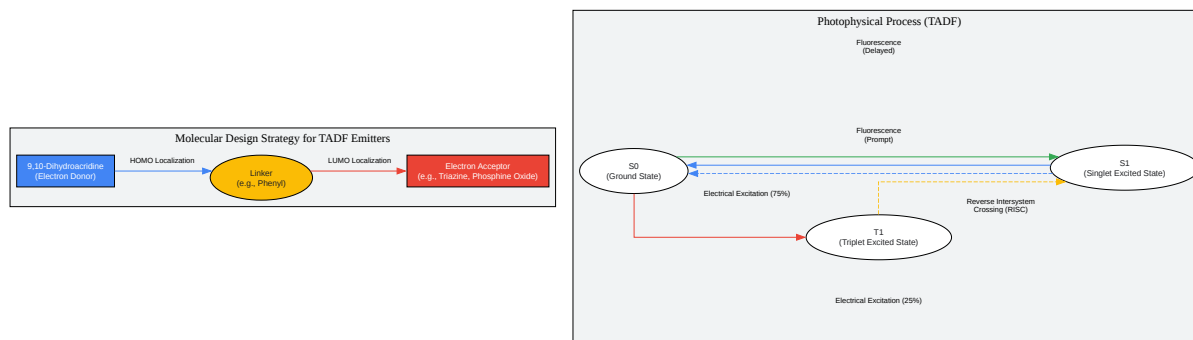
## Introduction

**9,10-Dihydroacridine** and its derivatives have emerged as a versatile and crucial class of materials in the advancement of organic light-emitting diode (OLED) technology. Renowned for their robust thermal stability and excellent electron-donating properties, these compounds are integral components in the design of highly efficient and stable OLEDs. Their "butterfly-like" nitrogen-heterocyclic structure serves as a key building block for various functional materials within the OLED architecture, including as a hole transport material, a host material, and, most notably, as a donor unit in thermally activated delayed fluorescence (TADF) emitters.[1] The ability to readily functionalize the **9,10-dihydroacridine** core allows for the fine-tuning of its photophysical and electrochemical properties, leading to the development of next-generation displays and lighting with superior brightness, efficiency, and longevity.[2]

## Molecular Design and Signaling Pathways

The efficacy of **9,10-dihydroacridine** derivatives in OLEDs is intrinsically linked to their molecular design, which often follows a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture, particularly for TADF emitters. In this design, the **9,10-dihydroacridine** moiety serves as the electron donor, while another molecular unit acts as the electron acceptor. This strategic separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap

between the singlet (S1) and triplet (T1) excited states ( $\Delta E_{ST}$ ). This small  $\Delta E_{ST}$  is critical for facilitating reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted back into emissive singlet excitons, thereby significantly enhancing the internal quantum efficiency of the OLED device.[3]



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Caption: Molecular design and TADF mechanism in **9,10-dihydroacridine**-based emitters.

## Applications and Performance Data

**9,10-Dihydroacridine** derivatives have been successfully incorporated into OLEDs in various roles, leading to high-performance devices. The following tables summarize the performance of

OLEDs utilizing these materials as emitters and hole-transporting layers.

## As Emitters in OLEDs

Emitter	Host	Max. EQE (%)	Max. Luminance (cd/m <sup>2</sup> )	Color	Ref.
PIO- $\alpha$ -DMAc	- (non-doped)	3.5	-	Green	[4]
PIO- $\alpha$ -DMAc	CBP	-	5065	Green	[4]
PIO- $\beta$ -DMAc	- (non-doped)	-	-	Green	[4]
PIO- $\beta$ -DMAc	CBP	-	3564	Green	[4]
DMAc-TRZ	Terpyridine derivative	22.35	19986	Cyan	[5]
TRZ-DDPac	DBFPO	27.3	-	Green	[6]
PyB-DPAC	- (non-doped)	9.7	>1000	Orange-Red	[7]
BPO-BDMAc	- (solution-processed)	~23	7173	-	[8]

## As Hole-Transporting Materials (HTMs) in Phosphorescent OLEDs (PhOLEDs)

HTM	Dopant	Max. EQE (%)	Max. Current Eff. (cd/A)	Max. Power Eff. (lm/W)	Ref.
TPA-2ACR	Yellow PhOLED	21.59	55.74	29.28	[9][10]
PhCAR-2ACR	Yellow PhOLED	-	-	-	[9][10]

## Experimental Protocols

Detailed methodologies for the synthesis of **9,10-dihydroacridine** derivatives and the fabrication of OLED devices are crucial for reproducible research.

## Synthesis Protocol: Example of PIO- $\alpha$ -DMAc

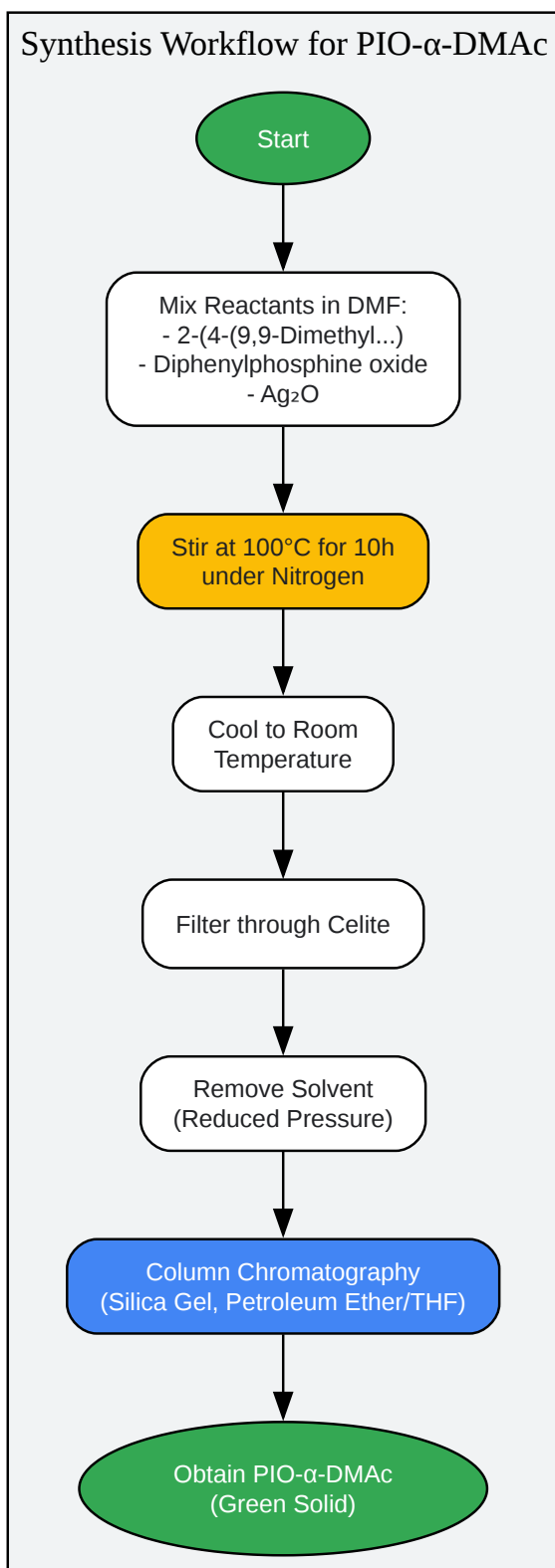
This protocol describes the synthesis of a 9,9-dimethyl-**9,10-dihydroacridine** functionalized phosphoindole oxide (PIO- $\alpha$ -DMAc).<sup>[4]</sup>

Materials:

- 2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-1,3-diphenylphosphindole
- Diphenylphosphine oxide
- Silver(I) oxide ( $\text{Ag}_2\text{O}$ )
- Dimethylformamide (DMF)
- Celite
- Petroleum ether
- Tetrahydrofuran (THF)

Procedure:

- A mixture of 2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-1,3-diphenylphosphindole (1.43 g, 3.7 mmol), diphenylphosphine oxide (1.5 g, 7.4 mmol), and  $\text{Ag}_2\text{O}$  (1.71 g, 7.4 mmol) in DMF (60 mL) is stirred at 100°C for 10 hours under a nitrogen atmosphere.
- After cooling to room temperature, the mixture is passed through a plug of celite to remove insoluble solids.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and THF (6/1 v/v) as the eluent to afford PIO- $\alpha$ -DMAc as a green solid.



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Caption: Synthesis workflow for PIO- $\alpha$ -DMAc.

## OLED Fabrication Protocol: Example of a Non-Doped Device

This protocol outlines the fabrication of a non-doped OLED using a **9,10-dihydroacridine** derivative as the emitter.<sup>[4]</sup>

Device Structure: ITO / HATCN (5 nm) / TAPC (25 nm) / TCTA (5 nm) / Emitter (35 nm) / TmPyPB (55 nm) / LiF (1 nm) / Al

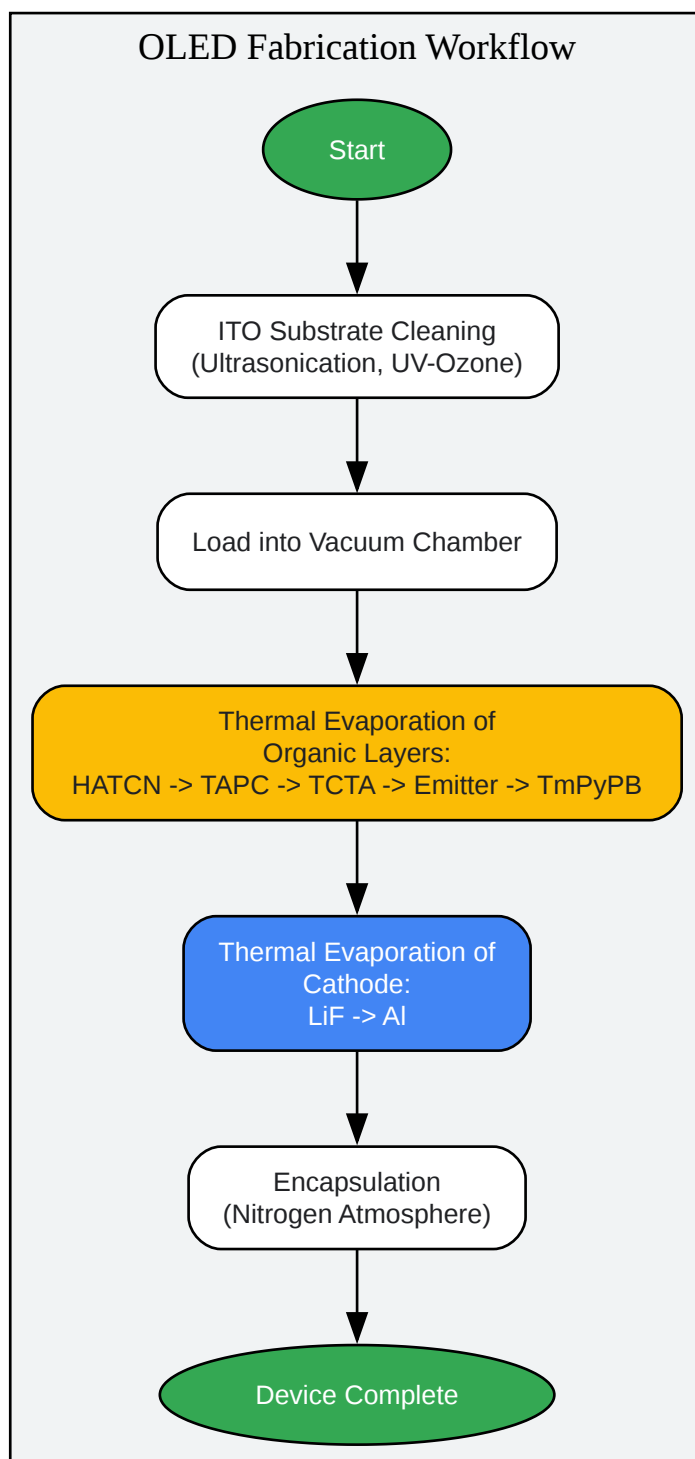
Materials:

- Indium tin oxide (ITO)-coated glass substrates
- Dipyrzinoquinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) - Hole injection layer
- Di-(4-(N,N-ditolyl-amino)-phenyl)cyclohexane (TAPC) - Hole-transporting layer
- Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) - Exciton-blocking layer
- **9,10-Dihydroacridine** derivative (e.g., PIO- $\alpha$ -DMAc) - Emitter
- 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB) - Electron-transporting layer
- Lithium fluoride (LiF) - Electron injection layer
- Aluminum (Al) - Cathode

Procedure:

- ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven.
- The substrates are treated with UV-ozone for 15 minutes before being loaded into a high-vacuum thermal evaporation chamber.
- The organic layers (HATCN, TAPC, TCTA, emitter, and TmPyPB) are deposited sequentially onto the ITO substrate by thermal evaporation at a pressure below  $5 \times 10^{-4}$  Pa. The deposition rate for the organic layers is typically 1-2 Å/s.

- Subsequently, LiF and Al are deposited by thermal evaporation to form the cathode. The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 5-10 Å/s.
- The fabricated devices are encapsulated under a nitrogen atmosphere to prevent degradation from moisture and oxygen.



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Caption: General workflow for OLED fabrication.

## Conclusion

**9,10-Dihydroacridine** and its derivatives are indispensable in the field of organic electronics, particularly for the development of high-performance OLEDs. Their versatility as donor units in TADF emitters, as well as their application as host and hole-transporting materials, underscores their importance. The continued exploration of novel synthetic routes and molecular designs based on the **9,10-dihydroacridine** scaffold promises to further unlock the potential of OLED technology for next-generation displays and solid-state lighting.

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